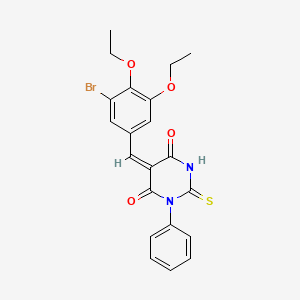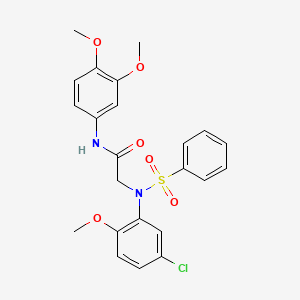![molecular formula C15H20N2O2S B6069475 N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival. In
Wirkmechanismus
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These enzymes play important roles in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to modulate the immune system by reducing the activity of regulatory T cells and enhancing the function of effector T cells. These effects contribute to the anti-tumor activity of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is its potency and selectivity for its target enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer biology. However, its high potency can also make it challenging to use in certain experiments, as it may require high concentrations or extended exposure times. Additionally, the cost of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine may be prohibitive for some labs, as it is a proprietary compound that must be purchased from the manufacturer.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine. One area of interest is the development of combination therapies that include N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine and other targeted agents or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, which could help guide patient selection and treatment decisions. Additionally, further preclinical studies are needed to explore the potential use of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine in other types of cancer, as well as to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is a promising small molecule inhibitor with potent anti-tumor activity and favorable pharmacokinetic and pharmacodynamic properties. Its mechanism of action involves inhibition of several protein kinases involved in cancer cell growth and survival, and it has been extensively studied in preclinical models of various types of cancer. While there are some limitations to its use in lab experiments, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine represents a valuable tool for studying cancer biology and developing new therapies for the treatment of cancer.
Synthesemethoden
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine involves several steps, including the reaction of 4-(4-morpholinyl)benzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the final product. The process has been optimized to achieve high purity and yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. It has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(thiolan-3-ylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-6-8-19-9-7-17)12-1-3-13(4-2-12)16-14-5-10-20-11-14/h1-4,14,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDINLONUQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)
![2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)

![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)